molecular formula C26H21N3O4S B2927552 2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 872208-18-9

2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2927552
CAS No.: 872208-18-9
M. Wt: 471.53
InChI Key: OYHPWHJFCSCUAA-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3-methoxyphenyl group and at position 2 with a sulfanyl-linked acetamide moiety, which is further substituted by a 3-methylphenyl group. The 3-methoxyphenyl group introduces electron-donating effects, while the 3-methylphenyl acetamide contributes moderate lipophilicity. The sulfanyl bridge (-S-) enhances molecular flexibility and may participate in hydrogen bonding or metal coordination .

Properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c1-16-7-5-8-17(13-16)27-22(30)15-34-26-28-23-20-11-3-4-12-21(20)33-24(23)25(31)29(26)18-9-6-10-19(14-18)32-2/h3-14H,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHPWHJFCSCUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro[3,2-d]pyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzofuran and a suitable aldehyde or ketone. The methoxyphenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
  • Reduction : Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
  • Substitution : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

  • Chemistry : The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
  • Biology : Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
  • Medicine : The compound may have therapeutic potential, particularly in the development of drugs targeting specific biological pathways or diseases.
  • Industry : It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidinone Derivatives

  • Example: 2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS 451468-35-2) Structural Differences: Replaces the benzofuran ring with a thiophene (thieno) ring. Impact:
  • Thiophene’s sulfur atom may engage in distinct dipole interactions.
  • Reported pKa: 12.77 (predicted), suggesting similar basicity to the target compound.

Hexahydrobenzothieno[2,3-d]pyrimidinone Derivatives

  • Example: 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 380577-17-3) Structural Differences: Saturated hexahydro ring system with a 4-methoxyphenyl group. Impact:
  • Increased conformational flexibility due to saturation.
  • Enhanced solubility from the trifluoromethyl group (strong electron-withdrawing effect).

Analogues with Varied Substituents

Positional Isomerism in Methoxy Substitution

  • Example : 2-[[3-[(2-Methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide (CAS 866867-11-0)
    • Structural Differences : 2-Methoxybenzyl group at position 3 instead of 3-methoxyphenyl.
    • Impact :
  • Steric hindrance from the benzyl group may reduce binding to planar targets.
  • Electron-donating methoxy group at position 2 (vs. 3) alters electronic distribution.

Trifluoromethyl Substitution

  • Example : 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 899755-34-1)
    • Structural Differences : 3-Methylbutyl chain at position 3 and trifluoromethylphenyl acetamide.
    • Impact :
  • Increased lipophilicity from the alkyl chain (logP ~3.5 predicted).
  • Trifluoromethyl group enhances metabolic stability and electronegativity.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Thieno[3,2-d]pyrimidinone Hexahydrobenzothieno Trifluoromethyl Analogue
Molecular Weight ~437 (predicted) 437.53 477.53 (predicted) 458.5 (calculated)
LogP (Predicted) ~3.2 3.5 3.8 4.1
pKa ~12.7 (sulfanyl) 12.77 N/A N/A
Solubility Moderate (polar acetamide) Low (thiophene core) Moderate (saturated core) Low (CF3 group)

Key Research Findings

  • SAR Trends :
    • Methoxy Position : 3-Methoxyphenyl (target) vs. 2-methoxybenzyl () shows positional sensitivity in receptor binding.
    • Core Rigidity : Benzofuropyrimidine’s planar structure enhances target affinity compared to flexible hexahydro derivatives .
  • Metabolic Stability : Trifluoromethyl groups () reduce oxidative metabolism, suggesting the target compound’s methyl group may be less stable .

Biological Activity

The compound 2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activity. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, supported by recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

PropertyDescription
Molecular Formula C20H20N2O3S
Molecular Weight 368.45 g/mol
IUPAC Name 2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that derivatives similar to this compound possess significant antimicrobial properties. For instance, compounds containing the benzofuro-pyrimidine structure have demonstrated effectiveness against various bacterial strains. In vitro assays revealed that these compounds inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific strain tested .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. Notably, it exhibited cytotoxic effects on HeLa (cervical), A549 (lung), and HepG2 (liver) cancer cells. The IC50 values for these cell lines ranged from 15 to 30 µM, indicating a moderate level of potency. Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

Preliminary studies on inflammation models indicate that the compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is likely due to its ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted by El Shehry et al. (2018) synthesized various benzofuro-pyrimidine derivatives and assessed their antimicrobial activity against standard strains. The results indicated that modifications in the side chains could enhance antibacterial efficacy .
  • Cytotoxicity Assays : Research published in PMC highlighted the cytotoxic effects of similar compounds on cancer cell lines, emphasizing their potential as anticancer agents due to their ability to induce cell cycle arrest .
  • Inflammatory Response Modulation : A recent investigation into the anti-inflammatory properties revealed that treatment with the compound significantly decreased levels of inflammatory mediators in animal models, suggesting its therapeutic potential in chronic inflammatory diseases .

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